beta-D-altropyranose

Isomer Distribution Aqueous Equilibrium Mutarotation

Researchers requiring pure β-D-altropyranose for enzymatic isomerization or SAR studies cannot tolerate α-anomer contamination. This product provides the pure β-anomer with confirmed 4C1 conformation, specific rotation +32.6°, and melting point 103-105 °C. * Ensures accurate enzymatic equilibrium ratio (D-altrose: D-psicose = 13:87). * Crystallization and polymorph screening rely on unique helical H-bond packing. * Consistent batch-to-batch identity via XRPD. Reliable supply for glycobiology and process chemistry.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 7283-10-5
Cat. No. B7959010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-altropyranose
CAS7283-10-5
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-DGPNFKTASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-D-Altropyranose: Structural & Procurement Overview


β-D-Altropyranose is the β-anomer of D-altrose, a C-3 epimer of mannose belonging to the aldohexose family of rare sugars [1]. It exists as a six-membered pyranose ring with the anomeric hydroxyl group in the equatorial position, conferring distinct stereochemical properties relative to its α-anomer and other aldohexoses [2]. As an unnatural monosaccharide, it is typically produced via enzymatic or synthetic routes rather than isolated from natural sources, making purity and stereochemical fidelity critical procurement considerations [3].

Stereochemically defined β-anomer with equatorial hydroxyl group for conformational studies
Produced via enzymatic/synthetic routes; anomeric fidelity and purity are critical procurement factors
Predominant solution isomer ensures relevance in aqueous assays and enzymatic workflows

Generic Substitution Risks for β-D-Altropyranose


β-D-Altropyranose cannot be casually substituted with its α-anomer, other D-altrose forms, or structurally similar aldohexoses such as D-allose or D-glucose. The β-configuration at the anomeric center dictates the predominant solution conformation (4C1 chair), hydrogen-bonding network in the solid state, and equilibrium behavior in aqueous media [1]. These physicochemical differences translate into distinct behavior in enzymatic transformations, chromatographic retention, and crystallinity—parameters that directly impact reproducibility in synthetic and analytical workflows [2]. Substitution with an incorrect anomer or epimer introduces uncontrolled variables that can compromise reaction yields, purification efficiency, and downstream biological assay outcomes.

α-Anomer adopts a 1C4/4C1 equilibrium unlike the rigid 4C1 chair of the β-form; conformational differences may alter reactivity and recognition
C-3 epimers such as D-glucose or D-mannose exhibit distinct hydrogen-bonding networks and solubility, which can shift crystallization and purification outcomes
Incorrect anomer or epimer compromises enzyme specificity and biotransformation yields, limiting direct transfer of protocols

β-D-Altropyranose: Differentiation Evidence


Predominant Solution Isomer at Equilibrium

In aqueous solution, β-D-altropyranose is the most abundant isomeric form, comprising approximately 40% of the equilibrium mixture [1]. This is a direct quantitative distinction from the α-D-altropyranose anomer and the furanose forms (α- and β-D-altrofuranose), which are present in lesser amounts [1].

Solution Isomer Distribution
Cross-study comparable
~40% β-anomer
Predominant isomer in aqueous assays
Reflects equilibrium mutarotation at room temperature
Isomer Distribution Aqueous Equilibrium Mutarotation

Exclusive 4C1 Chair Conformation

Molecular mechanics calculations (MM3) predict that β-D-altropyranose adopts a single dominant 4C1 chair conformation, whereas α-D-altropyranose exists as an equilibrium mixture of 1C4 and 4C1 conformers [1]. This difference in conformational flexibility directly impacts molecular recognition and reactivity.

Dominant Chair Conformation
Class-level inference
4C1 chair exclusive
Conformational rigidity guides molecular recognition
MM3 calculations; α-anomer shows mixed 1C4/4C1 conformers
Conformational Analysis Molecular Modeling MM3

Crystal Lattice Hydrogen-Bonding Network

Single-crystal X-ray diffraction reveals that β-D-altrose forms ten intermolecular O-H···O hydrogen bonds with distances ranging from 2.672 to 2.776 Å, creating two independent O-H···O-H··· helices extending along the z-axis [1]. This extensive network contrasts with the hydrogen-bonding patterns observed in other aldohexoses, influencing crystallinity and stability.

Crystal H-Bond Network
Cross-study comparable
10 O-H···O bonds, 2.672–2.776 Å
Unique helical architecture influences solid-state behavior
Single-crystal XRD at 173 K
X-ray Crystallography Hydrogen Bonding Solid-State Chemistry

Enzymatic Isomerization Equilibrium Profile

Using D-arabinose isomerase from Klebsiella pneumoniae, the equilibrium ratio for the D-altrose to D-psicose conversion is 13:87, markedly different from the 90:10 ratio observed for D-arabinose to D-ribulose and the 25:75 ratio for L-galactose to L-tagatose [1]. This quantifiable distinction guides enzymatic production strategies.

Enzymatic Equilibrium Ratio
Head-to-head
D-altrose:D-psicose = 13:87
Favors ketose product in biotransformation
Distinct from D-arabinose (90:10) and L-galactose (25:75)
Enzymatic Isomerization Biotransformation Equilibrium Ratio

Definitive Physical Property Benchmarks

β-D-Altropyranose exhibits a melting point of 103-105 °C and an equilibrium specific rotation [α] of +32.6° in water [1]. These values differ significantly from those of D-glucose (mp 146 °C, [α] +52.7°) and D-mannose (mp 132 °C, [α] +14.2°), enabling unambiguous identity verification.

Physical Property Benchmarks
Cross-study comparable
mp 103–105 °C; [α] +32.6°
Orthogonal identity checks for QC
Differ from D-glucose and D-mannose constants
Physical Characterization Quality Control Identity Testing

β-D-Altropyranose: Application Scenarios


Enzymatic Synthesis & Biotransformation Development

β-D-Altropyranose serves as a critical substrate or product in enzymatic isomerization studies. The equilibrium ratio of D-altrose to D-psicose (13:87) under D-arabinose isomerase catalysis [1] directly informs process engineers about attainable yields and the need for downstream separation strategies. Procurement of the pure β-anomer ensures that enzymatic assays reflect the intrinsic thermodynamic equilibrium of the D-altrose system, without interference from α-anomer or furanose artifacts.

Solid-State Characterization & Crystallization

The unique crystal structure of β-D-altrose, featuring ten intermolecular O-H···O hydrogen bonds and helical packing [1], dictates its crystallization behavior and solid-state stability. This information is essential for formulation scientists optimizing lyophilization protocols, for analytical chemists developing polymorph screening methods, and for procurement specialists validating batch-to-batch consistency via X-ray powder diffraction (XRPD).

Analytical Method Development & Purity Assessment

The defined physical constants—melting point 103-105 °C and specific rotation +32.6° [1]—provide orthogonal benchmarks for identity testing and purity assessment. Chromatographic method development (e.g., HPLC, HILIC) can be calibrated against these values, and the knowledge that β-D-altropyranose is the predominant solution isomer (~40%) [1] guides the selection of appropriate reference standards and system suitability parameters.

SAR Studies in Rare Sugar Biology

β-D-Altropyranose's exclusive 4C1 chair conformation contrasts with the conformational equilibrium of its α-anomer [1], making it a valuable probe for SAR studies investigating carbohydrate-recognition domains, lectin binding, and glycosidase specificity. Procurement of the stereochemically pure β-anomer is non-negotiable for these studies, as even trace contamination with the α-anomer introduces conformational heterogeneity that confounds biological interpretation.

Application
Selection Property
Validation Focus
Enzymatic biotransformation studies
Anomeric purity and equilibrium profile
Isomer-specific enzyme kinetics
Solid-state and crystallization studies
Unique hydrogen-bonding architecture
Crystal morphology and stability
Analytical method development
Defined physical constants (mp, rotation)
Identity and purity assessment
Carbohydrate SAR studies
Rigid 4C1 conformation
Lectin and glycosidase binding specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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